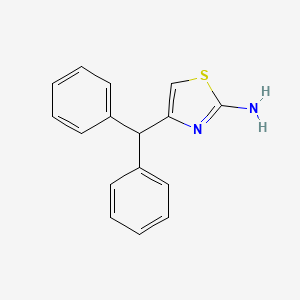

4-(diphenylmethyl)-2-Thiazolamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzhydryl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-16-18-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAIZUCKLCQVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327929 | |

| Record name | 4-benzhydryl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93020-53-2 | |

| Record name | 4-benzhydryl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(diphenylmethyl)-2-Thiazolamine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diphenylmethyl)-2-thiazolamine, a heterocyclic compound of interest in medicinal chemistry. Although not extensively described in publicly available literature, its structure, combining the versatile 2-aminothiazole core with a bulky, lipophilic diphenylmethyl (benzhydryl) group, suggests significant potential for biological activity. This document outlines the predicted structure and properties of the molecule, a detailed, inferred experimental protocol for its synthesis via the Hantzsch thiazole reaction, and a discussion of its potential biological activities based on structure-activity relationships of analogous compounds. The guide also presents key data in structured tables and visualizes synthetic and potential signaling pathways using Graphviz diagrams to facilitate understanding and further research.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The substituent at the 4-position of the thiazole ring is known to significantly influence the biological activity of these compounds. The diphenylmethyl (benzhydryl) group, a bulky and lipophilic moiety, is also a common feature in various biologically active molecules, where it can enhance binding to target proteins. The combination of these two pharmacophores in this compound suggests a molecule with potentially novel and potent biological effects. This guide aims to provide a detailed technical resource on this compound to stimulate and support further research and development.

Molecular Structure and Properties

The chemical structure of this compound consists of a 2-aminothiazole ring substituted at the 4-position with a diphenylmethyl group.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C16H14N2S | - |

| Molecular Weight | 266.36 g/mol | - |

| XLogP3 | 4.1 | Computational |

| Hydrogen Bond Donor Count | 1 | Computational |

| Hydrogen Bond Acceptor Count | 2 | Computational |

| Rotatable Bond Count | 2 | Computational |

| Exact Mass | 266.0878 g/mol | - |

| Monoisotopic Mass | 266.0878 g/mol | - |

| Topological Polar Surface Area | 51.3 Ų | Computational |

| Heavy Atom Count | 19 | - |

| Formal Charge | 0 | - |

| Complexity | 345 | Computational |

Note: These properties are predicted using computational models and have not been experimentally verified.

Synthesis of this compound

The most plausible and widely used method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis .[1][2][3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in two main steps:

-

Synthesis of the α-bromoketone precursor: 1-bromo-3,3-diphenyl-2-propanone.

-

Hantzsch thiazole synthesis: Reaction of 1-bromo-3,3-diphenyl-2-propanone with thiourea.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3,3-diphenyl-2-propanone (Precursor)

This protocol is adapted from standard procedures for the α-bromination of ketones.

-

Materials:

-

1,1-Diphenylacetone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1,1-diphenylacetone (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction rate and temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-3,3-diphenyl-2-propanone.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Hantzsch Thiazole Synthesis of this compound

This protocol is a general procedure for the Hantzsch thiazole synthesis.[2][3]

-

Materials:

-

1-Bromo-3,3-diphenyl-2-propanone

-

Thiourea

-

Ethanol

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-3,3-diphenyl-2-propanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

The product, this compound, should precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound is available, the well-established activities of the 2-aminothiazole core and the properties of the diphenylmethyl group allow for informed predictions.

Predicted Biological Activities

-

Anticancer Activity: Many 4-substituted-2-aminothiazole derivatives have demonstrated potent anticancer activity.[6][7] The bulky, hydrophobic diphenylmethyl group could enhance binding to the hydrophobic pockets of various protein kinases, which are common targets in cancer therapy. Structure-activity relationship (SAR) studies of similar compounds have shown that large, nonpolar substituents at the 4-position can be beneficial for activity.[6]

-

Antimicrobial Activity: The 2-aminothiazole scaffold is present in several antimicrobial agents. The lipophilicity imparted by the diphenylmethyl group might facilitate the penetration of bacterial or fungal cell membranes, potentially leading to enhanced antimicrobial effects.

-

Anti-inflammatory Activity: Certain 2-aminothiazole derivatives are known to possess anti-inflammatory properties. This activity is often mediated through the inhibition of inflammatory enzymes or signaling pathways.

Table 2: Summary of Potential Biological Activities and Relevant Analogs

| Biological Activity | Rationale and Supporting Evidence from Analogs |

| Anticancer | 2-aminothiazole derivatives are known to inhibit various kinases involved in cancer progression (e.g., CDK, Aurora kinase).[6] The diphenylmethyl group could enhance hydrophobic interactions within the ATP-binding pocket of these kinases. |

| Antimicrobial | The 2-aminothiazole core is a key component of some antibacterial and antifungal drugs. The lipophilic nature of the diphenylmethyl group may improve cell wall/membrane penetration. |

| Anti-inflammatory | Derivatives of 2-aminothiazole have shown to inhibit inflammatory pathways. The diphenylmethyl moiety may contribute to binding with enzymes like COX or lipoxygenase. |

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of other 2-aminothiazole-based inhibitors, this compound could potentially modulate several key signaling pathways implicated in disease.

Caption: Potential mechanism of anticancer activity via protein kinase inhibition.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the combination of the biologically active 2-aminothiazole core and the lipophilic diphenylmethyl group. While experimental data on this specific compound is lacking, this guide provides a solid foundation for its synthesis and potential biological evaluation. The proposed synthetic route via the Hantzsch reaction is robust and well-established for analogous compounds.

Future research should focus on the successful synthesis and characterization of this compound. Following this, a comprehensive biological screening is warranted to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for any further drug development efforts. The information compiled in this technical guide is intended to serve as a valuable resource for researchers embarking on the investigation of this promising compound.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(diphenylmethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(diphenylmethyl)-2-Thiazolamine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route based on established chemical principles and presents key chemical and biological data from closely related analogs. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel thiazolamine-based compounds.

Chemical Identity and Properties

As of the latest literature review, a specific CAS number for this compound has not been officially assigned, indicating its status as a novel or less-documented compound. However, based on its chemical structure, we can deduce its fundamental properties.

Table 1: Predicted Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂S |

| Molecular Weight | 266.36 g/mol |

| IUPAC Name | 4-(diphenylmethyl)thiazol-2-amine |

| Alternative Names | 4-benzhydryl-2-aminothiazole |

For comparative purposes, the known properties of structurally related 4-substituted-2-aminothiazoles are presented below.

Table 2: Chemical Data for Selected 4-Substituted-2-Aminothiazole Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4-phenylthiazole | 2010-06-2 | C₉H₈N₂S | 176.24 | 151-154 |

| 2-Amino-4-methylthiazole | 1603-91-4 | C₄H₆N₂S | 114.17 | 44-46 |

Proposed Synthesis Protocol

The most established method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the key precursors are 1-halo-3,3-diphenyl-2-propanone and thiourea. The proposed synthetic pathway is outlined below.

Synthesis of the Key Intermediate: 1-bromo-3,3-diphenyl-2-propanone

A plausible route to this essential α-bromoketone precursor starts from 1,3-diphenyl-2-propanone.

Experimental Protocol:

-

Enolate Formation: 1,3-diphenyl-2-propanone is treated with a suitable base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-bromo-3,3-diphenyl-2-propanone.

Hantzsch Thiazole Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: An equimolar amount of 1-bromo-3,3-diphenyl-2-propanone and thiourea are dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the free amine. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield this compound.

Potential Biological Significance

While direct biological data for this compound is not available, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] Furthermore, the diphenylmethyl moiety is present in numerous biologically active compounds.[5][6]

Known Biological Activities of 2-Aminothiazole Derivatives:

-

Anticancer: Various derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[2][3]

-

Antimicrobial: The scaffold is a core component of many antibacterial and antifungal agents.[2][3]

-

Anti-inflammatory: Several 2-aminothiazole compounds have demonstrated significant anti-inflammatory properties.[2][3]

-

Antioxidant: The heterocyclic ring system can act as a scavenger of reactive oxygen species.[2][3][4]

The incorporation of the bulky, lipophilic diphenylmethyl group at the 4-position of the 2-aminothiazole ring could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, leading to novel biological activities. For instance, recent studies have shown that novel heterocyclic amide derivatives containing a diphenylmethyl moiety exhibit potent antifungal activity by targeting succinate dehydrogenase (SDH).[6][7]

Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Diagram 2: General Biological Activities of 2-Aminothiazole Derivatives

Caption: Diverse biological activities of the 2-aminothiazole scaffold.

Conclusion

While this compound remains a compound with limited direct experimental data, this technical guide provides a solid foundation for its further investigation. The proposed synthesis protocol, based on the well-established Hantzsch reaction, offers a viable route for its preparation. The extensive biological activities associated with both the 2-aminothiazole scaffold and the diphenylmethyl moiety suggest that this novel compound holds significant potential as a lead structure in drug discovery and development. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel heterocyclic amide derivatives containing a diphenylmethyl moiety: systematic optimizations, synthesis, antifungal activity and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(diphenylmethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 4-(diphenylmethyl)-2-Thiazolamine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring. This document details the necessary starting materials, reaction conditions, and experimental protocols, presented in a clear and structured format to facilitate replication and further investigation by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, an α-haloketone, specifically 1-bromo-3,3-diphenyl-2-propanone. This is accomplished through the bromination of 1,1-diphenylacetone. The second step is the classical Hantzsch thiazole synthesis, which involves the cyclocondensation of the α-bromoketone with thiourea to yield the final product.

Step 1: α-Bromination of 1,1-Diphenylacetone

Step 2: Hantzsch Thiazole Synthesis

The second and final step is the reaction of the synthesized 1-bromo-3,3-diphenyl-2-propanone with thiourea. This reaction, a cornerstone of heterocyclic chemistry, leads to the formation of the 2-aminothiazole ring. The reaction is typically carried out by refluxing the reactants in a protic solvent such as ethanol.[1] Various catalysts can be employed to improve reaction times and yields, although the reaction can also proceed without a catalyst.[1]

Data Presentation

The following tables summarize the key quantitative data for the two primary steps in the synthesis of this compound.

Table 1: Synthesis of 1-bromo-3,3-diphenyl-2-propanone (Adapted Protocol)

| Parameter | Value/Condition | Reference |

| Starting Material | 1,1-Diphenylacetone | [2] |

| Reagent | Bromine (Br₂) | [2] |

| Solvent | Benzene (dry, thiophene-free) | [2] |

| Reaction Temperature | Gentle reflux | [2] |

| Reaction Time | ~1 hour for addition, 1 hour reflux | [2] |

| Work-up | Aqueous wash, drying, solvent evaporation | [2] |

Table 2: Synthesis of this compound (Hantzsch Synthesis)

| Parameter | Value/Condition | Reference |

| Starting Material | 1-bromo-3,3-diphenyl-2-propanone | N/A |

| Reagent | Thiourea | [1] |

| Solvent | Ethanol | [1] |

| Catalyst (optional) | Copper silicate (10 mol%) | [1] |

| Reaction Temperature | 78 °C (Reflux) | [1] |

| Reaction Time | Monitored by TLC | [1] |

| Work-up | Filtration, precipitation in ice water | [1] |

| Purification | Recrystallization from hot ethanol | [1] |

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-3,3-diphenyl-2-propanone (Adapted from a similar procedure)

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 1,1-diphenylacetone (1 equivalent) in dry, thiophene-free benzene.[2]

-

Reagent Addition: While stirring, add bromine (1.05 equivalents) dropwise over a period of 1 hour. The reaction mixture may change color.[2]

-

Reaction: After the addition is complete, gently reflux the mixture for an additional hour.[2]

-

Work-up: Cool the reaction mixture and pour it into a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-3,3-diphenyl-2-propanone. Further purification may be achieved by chromatography if necessary.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-3,3-diphenyl-2-propanone (1 equivalent), thiourea (1.2 equivalents), and ethanol.[1] If a catalyst is used, add copper silicate (10 mol%).[1]

-

Reaction: Reflux the reaction mixture at 78 °C.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Isolation: Upon completion, if a heterogeneous catalyst was used, filter the hot reaction mixture to remove the catalyst.[1] Pour the filtrate over crushed ice to precipitate the product.[1]

-

Purification: Collect the solid product by filtration and purify by recrystallization from hot ethanol to obtain this compound.[1]

Mandatory Visualization

Caption: Synthesis pathway of this compound.

References

The Emerging Therapeutic Potential of 4-(diphenylmethyl)-2-Thiazolamine: A Technical Overview of its Hypothesized Mechanism of Action

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of a promising compound, 4-(diphenylmethyl)-2-Thiazolamine. Due to a lack of direct experimental data on this specific molecule, this document synthesizes findings from structurally related 2-aminothiazole derivatives to propose a plausible signaling pathway and guide future research.

The 2-aminothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The nature of the substituent at the 4-position of the thiazole ring is a critical determinant of biological activity. The bulky and lipophilic diphenylmethyl group at this position in this compound suggests a potential interaction with hydrophobic pockets within protein kinases, a common target for many 4-substituted 2-aminothiazole anticancer agents.

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory and Oncogenic Kinase Signaling

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound acts as a competitive inhibitor of key protein kinases involved in inflammatory and oncogenic signaling pathways. The diphenylmethyl moiety is postulated to occupy a hydrophobic region of the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases, thereby preventing ATP binding and subsequent downstream signaling.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data from Structurally Related Compounds

To provide a framework for understanding the potential potency of this compound, the following table summarizes quantitative data for analogous 2-aminothiazole derivatives that have demonstrated inhibitory activity against relevant kinases.

| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 2-Aminothiazole Derivatives | VEGFR-2 | 0.059 - 0.15 | MCF-7, HepG2 | [6] |

| 2-Aminothiazole Derivatives | Aurora A | Varies | - | [2][3] |

| p-fluoro substituted 2-amino-4-aryl thiazole | 5-LOX | ~10 | - | [7] |

Detailed Experimental Protocols for Target Validation

The following are generalized experimental protocols that can be adapted to investigate the hypothesized mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on purified kinase activity.

Methodology:

-

Purified recombinant human VEGFR-2 or Aurora A kinase is incubated with a fluorescently labeled peptide substrate and ATP in a kinase buffer.

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for 60 minutes.

-

The reaction is stopped, and the phosphorylation of the peptide substrate is measured using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis for Downstream Signaling

Objective: To evaluate the effect of the compound on the phosphorylation status of downstream signaling proteins.

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream proteins (e.g., Akt, MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A proposed experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be elucidated, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this capacity. The proposed mechanism of action, centered on the inhibition of pro-inflammatory and oncogenic kinases, offers a clear roadmap for future research. The experimental protocols outlined in this guide will be instrumental in validating this hypothesis and uncovering the full therapeutic potential of this promising compound. Further studies, including comprehensive kinase profiling and in vivo efficacy studies in xenograft models, are warranted to advance our understanding of this compound as a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

"4-(diphenylmethyl)-2-Thiazolamine" potential biological activities

An In-depth Technical Guide to the Potential Biological Activities of 4-(diphenylmethyl)-2-Thiazolamine

Disclaimer: Direct experimental data on the biological activities of this compound is not extensively available in publicly accessible literature. This guide, therefore, extrapolates the potential biological activities of this molecule by examining the well-documented activities of its core chemical scaffold, the 2-aminothiazole ring. The diphenylmethyl group at the 4-position represents a significant lipophilic substitution, which is a common feature in many biologically active thiazole derivatives.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological properties.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse range of biological effects, including antifungal, anti-inflammatory, anticancer, antimycobacterial, and antiplasmodial activities.[1][2][3][4] This document explores the most prominent of these potential activities as they may relate to this compound.

Potential Antifungal Activity

A significant body of research points to the potent antifungal properties of 2-aminothiazole derivatives against various pathogenic fungi, including Histoplasma capsulatum, Cryptococcus neoformans, and Candida species.[5][6] The activity is often linked to the inhibition of crucial fungal enzymes.

Quantitative Data: Antifungal Activity of 2-Aminothiazole Analogs

The following table summarizes the antifungal activity of representative 2-aminothiazole compounds against pathogenic fungi.

| Compound ID | Fungal Species | Endpoint | Value | Reference |

| 41F5 | H. capsulatum | MIC₅₀ | 0.4-0.8 µM | [3] |

| 2e | C. parapsilosis | MIC₅₀ | 1.23 µg/mL (48h) | [6] |

| 2d | C. parapsilosis | MIC₅₀ | 2.37-2.47 µM (24h) | [6] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, modified for the evaluation of novel compounds.[6]

-

Culture Preparation: Fungal isolates (e.g., Candida albicans, Candida parapsilosis) are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10⁵ CFU/mL.

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 35-37°C for 24 to 48 hours.

-

Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant (typically ≥50% or ≥90%) inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualization: Antifungal Screening Workflow

Caption: A generalized workflow for determining the MIC of a test compound.

Potential Anti-inflammatory Activity

Thiazole derivatives have been investigated as anti-inflammatory agents, with mechanisms often involving the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4] More recently, dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has emerged as a promising strategy for treating pain and inflammation.[7]

Quantitative Data: Enzyme Inhibition by Thiazole Analogs

The following table presents the inhibitory activity of representative thiazole-containing compounds against enzymes relevant to inflammation.

| Compound ID | Target Enzyme | Endpoint | Value | Reference |

| 4p | human sEH | IC₅₀ | 2.3 nM | [7] |

| 4p | human FAAH | IC₅₀ | 11.1 nM | [7] |

| 4s | human sEH | IC₅₀ | 3.5 nM | [7] |

| 4s | human FAAH | IC₅₀ | 21.0 nM | [7] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to assess the inhibition of prostaglandin H synthetase (cyclooxygenase).[4]

-

Enzyme Preparation: An enzyme preparation is obtained from a suitable source, such as guinea pig polymorphonuclear leukocytes or commercially available purified COX-1/COX-2 enzymes.

-

Reaction Mixture: The reaction is typically conducted in a buffer solution (e.g., Tris-HCl) containing the enzyme preparation, a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

-

Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Incubation: The mixture is incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Termination and Measurement: The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from the dose-response curve.

Visualization: COX Inhibition Signaling Pathway

Caption: Inhibition of the cyclooxygenase (COX) pathway by a potential inhibitor.

Potential Anticancer Activity

The 2-aminothiazole scaffold is present in several compounds evaluated for their cytotoxic effects against various cancer cell lines.[1][8] The mechanism of action can vary widely, from the inhibition of protein kinases to the disruption of other cellular processes.

Quantitative Data: Cytotoxicity of 2-Aminothiazole Analogs

The table below shows the cytotoxic activity of a representative 2-aminothiazole derivative against cancer cell lines.

| Compound ID | Cancer Cell Line | Endpoint | Value | Reference |

| 17 (X = Cl) | Six cancer cell lines | Cytotoxicity | Maximum among series | [1] |

(Note: Specific IC₅₀ values for compound 17 were not provided in the abstract, but it was identified as the most potent in its series.)

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified duration, typically 48 or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Conclusion

Based on the extensive research into the 2-aminothiazole scaffold, it is plausible that This compound possesses significant biological potential. The presence of the bulky, lipophilic diphenylmethyl group at the 4-position could influence its potency and target selectivity. The most promising areas for future investigation of this specific compound include its potential as an antifungal , anti-inflammatory , and anticancer agent. The experimental protocols and data presented in this guide provide a robust framework for initiating such preclinical evaluations.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

A Technical Guide to the Spectroscopic Characterization of 4-(diphenylmethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(diphenylmethyl)-2-Thiazolamine. These predictions are derived from known data for 2-aminothiazole derivatives and diphenylmethane.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Phenyl-H | 7.2 - 7.4 | Multiplet | Protons of the two phenyl rings. |

| Thiazole-H (C5-H) | 6.5 - 7.0 | Singlet | The proton on the thiazole ring. |

| Methine-H (CH) | 5.5 - 6.0 | Singlet | The proton of the diphenylmethyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiazole C2 (C-NH₂) | 165 - 170 | |

| Thiazole C4 | 145 - 150 | |

| Thiazole C5 | 105 - 115 | |

| Phenyl C (quaternary) | 140 - 145 | |

| Phenyl C | 125 - 130 | Multiple signals expected. |

| Methine C (CH) | 45 - 55 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Weak |

| C=N Stretch (thiazole ring) | 1620 - 1650 | Strong |

| C=C Stretch (aromatic/thiazole) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 650 - 750 | Weak |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 266 | [M]⁺ | Molecular ion peak. |

| 167 | [M - C₆H₅CH]⁺ | Loss of the diphenylmethyl radical. |

| 100 | [C₄H₄N₂S]⁺ | Thiazole ring fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion from the diphenylmethyl group. |

| 77 | [C₆H₅]⁺ | Phenyl group. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Acquisition (for LC-MS with ESI):

-

Ionization Mode: Positive ion mode is expected to be more sensitive for this compound due to the basic nitrogen atoms.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C.

-

Visualizations

Workflow for Spectroscopic Analysis of a Synthesized Compound

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structure elucidation.

Caption: The complementary nature of NMR, IR, and Mass Spectrometry in determining molecular structure.

An In-depth Technical Guide to the Solubility and Stability of 4-(diphenylmethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound 4-(diphenylmethyl)-2-Thiazolamine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for determining these critical parameters and presents representative data based on structurally similar molecules, such as 2-amino-4-phenyl thiazole. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of thiazolamine-based pharmaceutical agents.

Introduction

This compound is a heterocyclic amine containing a thiazole core, a structural motif prevalent in a wide range of biologically active compounds. The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are paramount to its developability, directly influencing its bioavailability, formulation, and shelf-life.[1] Understanding these characteristics at an early stage is crucial for a successful drug development program.

This guide details the experimental protocols for assessing aqueous solubility across a physiologically relevant pH range and for evaluating the intrinsic stability of this compound under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

Solubility Assessment

The aqueous solubility of an API is a critical determinant of its oral absorption. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[4][5]

2.1. Representative Solubility Data

The following table summarizes the expected aqueous solubility of this compound in different media, based on data from the analogous compound 2-amino-4-phenyl thiazole.[6][7][8] Given the increased lipophilicity from the diphenylmethyl group, the solubility of the target compound is anticipated to be lower than its phenyl-substituted counterpart.

| Solvent/Medium | Temperature (°C) | Expected Solubility (µg/mL) |

| Purified Water | 25 | ~5 |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | ~15 (as hydrochloride salt) |

| pH 4.5 Acetate Buffer | 37 | ~8 |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | ~4 |

| Dimethyl Sulfoxide (DMSO) | 25 | >10,000 |

| Ethanol | 25 | ~8,000 |

2.2. Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (crystalline solid)

-

pH 1.2, 4.5, and 6.8 buffers

-

Purified water

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare stock solutions of the test buffers.

-

Add an excess amount of this compound to separate vials containing a known volume of each buffer and purified water. The excess solid should be clearly visible.

-

Place the vials in an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (25°C or 37°C) for a predetermined equilibration period (typically 24-48 hours).[9]

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

-

The experiment should be performed in triplicate for each condition.

Workflow for Solubility Determination

A simplified workflow for determining aqueous solubility using the shake-flask method.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[2] These studies also help in developing and validating stability-indicating analytical methods.[10]

3.1. Representative Stability Data

The following table summarizes the anticipated stability profile of this compound under various stress conditions. Thiazole rings can be susceptible to hydrolysis, particularly under basic conditions, and oxidation.[11][12]

| Stress Condition | Parameters | Observation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Minor degradation (<5%) | Hydrolysis of the amine group |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 8h | Significant degradation (>20%) | Thiazole ring opening |

| Oxidative Degradation | 3% H₂O₂ at RT for 24h | Moderate degradation (~15%) | N-oxides, S-oxides |

| Thermal Degradation | 80°C for 48h (solid state) | Minimal degradation (<2%) | - |

| Photostability | ICH Q1B conditions | Potential for minor degradation | Photolytic cleavage products |

3.2. Experimental Protocol: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a DAD or MS detector

-

Photostability chamber

-

Oven

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain the solution at a specific temperature (e.g., 60°C) and collect samples over time. Neutralize the samples prior to injection.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over several hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for an extended period (e.g., 48 hours). Also, perform the study in solution at a lower temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a mass spectrometer, to separate and identify the parent compound and any degradation products.

Workflow for Forced Degradation Studies

A general overview of the workflow for conducting forced degradation studies.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide provides a framework for these investigations, including detailed experimental protocols and representative data. The shake-flask method for solubility and a comprehensive forced degradation study under various stress conditions are recommended. The resulting data will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Further studies should focus on obtaining precise experimental data for this compound to confirm these preliminary assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpp.com [ijrpp.com]

- 3. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. enamine.net [enamine.net]

- 10. scispace.com [scispace.com]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(diphenylmethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the proposed synthesis of 4-(diphenylmethyl)-2-Thiazolamine. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. The protocol is divided into two main stages: the synthesis of the key intermediate, 3-bromo-1,1-diphenyl-2-propanone, from diphenylacetone, and the subsequent cyclocondensation with thiourea to yield the target compound. While this specific molecule is not extensively documented in the literature, the provided methodology is based on analogous and well-understood chemical transformations. All quantitative data, where available from analogous reactions, are summarized for reference. A graphical representation of the experimental workflow is also provided.

Introduction

2-Aminothiazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][2] They form the core structure of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The 4-(diphenylmethyl) substituent is a lipophilic group that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of this compound, therefore, represents the creation of a novel compound with potential for biological evaluation. The synthetic route outlined herein follows the classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea.[1]

Data Presentation

| Step | Product | Starting Material(s) | Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) |

| 1 | 1,1-Diphenylacetone | Phenylacetone, Benzene | Aluminum chloride | Benzene | 1 hour | Reflux | ~70-80 | 142-148 (at 2-3 mm) |

| 2 | 3-Bromo-1,1-diphenyl-2-propanone | 1,1-Diphenylacetone | Bromine | Acetic Acid | Not Specified | 70 | 72 | Not Specified |

| 3 | This compound | 3-Bromo-1,1-diphenyl-2-propanone, Thiourea | - | Ethanol | 2-4 hours | Reflux | Not Determined | Not Determined |

Experimental Protocols

Step 1: Synthesis of 1,1-Diphenylacetone

This procedure is adapted from the synthesis of α,α-diphenylacetone.

Materials:

-

Phenylacetone

-

Benzene (dry, thiophene-free)

-

Anhydrous aluminum chloride

-

Hydrochloric acid (concentrated)

-

Ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, place anhydrous aluminum chloride (0.56 mol) and dry benzene (150 ml).

-

Heat the mixture to a gentle reflux using a heating mantle.

-

In a separate flask, prepare a solution of α-bromo-α-phenylacetone (synthesized by bromination of phenylacetone) in dry benzene.

-

Add the benzene solution of α-bromo-α-phenylacetone dropwise to the boiling aluminum chloride suspension over 1 hour.

-

After the addition is complete, continue refluxing for an additional hour.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 ml) with stirring.

-

Separate the benzene layer and extract the aqueous layer with ether (3 x 50 ml).

-

Combine the organic layers and wash with water (100 ml) and then with saturated sodium bicarbonate solution (100 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3-Bromo-1,1-diphenyl-2-propanone

This procedure is based on the bromination of diphenylacetone.

Materials:

-

1,1-Diphenylacetone

-

Glacial acetic acid

-

Bromine

Equipment:

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Heating mantle

Procedure:

-

Dissolve 1,1-diphenylacetone in glacial acetic acid in a round-bottom flask equipped with a stirrer.

-

Heat the solution to 70°C.

-

Add bromine dropwise to the heated solution with stirring. The reaction is typically monitored by the disappearance of the bromine color.

-

After the reaction is complete (as indicated by TLC or the persistence of the bromine color), cool the mixture.

-

The product can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., dichloromethane or ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-1,1-diphenyl-2-propanone. Further purification may be achieved by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This is a standard Hantzsch thiazole synthesis protocol.

Materials:

-

3-Bromo-1,1-diphenyl-2-propanone

-

Thiourea

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-1,1-diphenyl-2-propanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Mandatory Visualization

As no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates the experimental workflow for its synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis protocol provided herein offers a rational and feasible approach for the preparation of this compound. The methodology is based on fundamental and widely used organic reactions. It is anticipated that this protocol will be a valuable resource for researchers interested in the synthesis and evaluation of novel 2-aminothiazole derivatives for potential applications in drug discovery and development. Experimental validation is required to determine the optimal reaction conditions and to fully characterize the final product.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4-(diphenylmethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-(diphenylmethyl)-2-Thiazolamine, a key intermediate in various pharmaceutical syntheses. The following sections outline common purification techniques, including recrystallization and column chromatography, based on established methods for structurally related 2-aminothiazole derivatives.

Introduction

This compound is a heterocyclic amine that often requires purification to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. The presence of a basic amino group and the aromatic rings influences its solubility and interaction with chromatographic stationary phases. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification Techniques: A Comparative Overview

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice between these methods depends on the specific requirements of the researcher.

| Purification Method | Principle | Typical Solvents/Mobile Phases | Key Advantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Hot ethanol, Methanol | Simple, cost-effective for large quantities, can yield high purity crystalline solid. |

| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol with triethylamine | Highly effective for separating complex mixtures, applicable to a wide range of polarities. |

Experimental Protocols

Protocol 1: Recrystallization from Hot Ethanol

This protocol is suitable for the purification of crude this compound that is largely free of impurities with similar solubility profiles.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Erhlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of ethanol to just cover the solid.

-

Heat the mixture to reflux with stirring.

-

Gradually add more hot ethanol until the solid completely dissolves.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

For maximum crystal formation, cool the flask in an ice bath for 30-60 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating this compound from impurities with different polarities. Due to the basic nature of the amino group, the addition of a small amount of a basic modifier to the mobile phase is often necessary to prevent peak tailing and improve separation.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Triethylamine (reagent grade)

-

Chromatography column

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica to settle, ensuring a level bed. Drain the excess hexane until it is level with the top of the silica.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column.

-

Elution:

-

Begin elution with a non-polar mobile phase, such as 100% hexane.

-

Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

-

To improve the peak shape and recovery of the basic amine, add 0.1-1% triethylamine to the mobile phase.

-

-

Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an organic compound like this compound.

Caption: General workflow for synthesis and purification.

This application note provides a foundational guide for the purification of this compound. Researchers are encouraged to optimize these protocols based on their specific experimental outcomes and analytical data.

Application Notes and Protocols: "4-(diphenylmethyl)-2-Thiazolamine" as an Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-(diphenylmethyl)-2-Thiazolamine as a key intermediate in the development of pharmacologically active compounds. The document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific intermediate, this compound, offers a unique structural motif that can be exploited for the synthesis of novel therapeutic agents. Its diphenylmethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document will focus on the synthesis of this intermediate and its application in the synthesis of antifungal agents, using a derivative of the drug Abafungin as a representative example.

Synthesis of this compound

The primary method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. In the case of this compound, the key starting materials are 1-bromo-3,3-diphenylpropan-2-one and thiourea.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-bromo-3,3-diphenylpropan-2-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Water

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3,3-diphenylpropan-2-one (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).

-

Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a 5% sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to yield pure this compound.

-

Characterization: Confirm the structure and purity of the product using melting point, NMR, and mass spectrometry.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-85% | General Hantzsch Synthesis Protocols |

| Purity | >98% (after recrystallization) | General Hantzsch Synthesis Protocols |

| Melting Point | To be determined experimentally | |

| ¹H NMR | Consistent with the structure of this compound | |

| Mass Spec (m/z) | [M+H]⁺ peak corresponding to the molecular weight |

Application in the Synthesis of an Abafungin Analog

This compound can serve as a crucial building block for the synthesis of antifungal agents like Abafungin. Abafungin is a broad-spectrum antifungal agent that acts by inhibiting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, and by causing direct membrane damage.[1][2][3][4][5][6][7][8][9]

Experimental Protocol: Synthesis of an Abafungin Analog

This protocol outlines a potential synthetic route from this compound to an analog of Abafungin.

Step 1: N-Arylation of this compound

-

Reaction Setup: In a reaction vessel, combine this compound (1 mmol), a suitable aryl halide (e.g., 1-bromo-2-(2,4-dimethylphenoxy)benzene) (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with a suitable solvent, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the N-arylated intermediate.

Step 2: Guanidinylation

-

Reaction Setup: Dissolve the N-arylated intermediate (1 mmol) in a suitable solvent like DMF. Add a guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) and a base (e.g., triethylamine).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection

-

Reaction Setup: Dissolve the Boc-protected guanidine derivative in a suitable solvent (e.g., dichloromethane or dioxane).

-

Reaction: Add an acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Work-up: Neutralize the reaction mixture and extract the product. Wash, dry, and concentrate the organic layer. Purify the final product by recrystallization or column chromatography to yield the Abafungin analog.

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |

| N-Arylation | This compound | N-Arylated intermediate | Aryl halide, Pd catalyst, ligand, base | 60-75% | General Buchwald-Hartwig amination protocols |

| Guanidinylation | N-Arylated intermediate | Boc-protected guanidine | Guanidinylating agent, base | 50-65% | Patent literature on Abafungin synthesis[6] |

| Deprotection | Boc-protected guanidine | Abafungin Analog | Acid | 80-95% | Standard deprotection protocols |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound and its subsequent conversion to an Abafungin analog.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Caption: Dual mechanism of action of the Abafungin analog, targeting both ergosterol biosynthesis and the fungal cell membrane.[1][2][3][4][5][6][7][8][9]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex drug molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in developing new therapeutic agents, particularly in the field of antifungal drug discovery. The provided diagrams offer a clear visual representation of the synthetic workflow and the mechanism of action of the target compounds, aiding in the rational design of future drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Abafungin | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of 4-(diphenylmethyl)-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals